molecular formula C8H8F3NO4 B2887686 methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate CAS No. 2138051-85-9

methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate

Cat. No. B2887686
M. Wt: 239.15
InChI Key: YBJIJMFHYPWKCQ-UHFFFAOYSA-N
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Description

The compound “methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate” is likely a complex organic molecule. It contains a trifluoroacetyl group (CF3CO-), an oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom), and a carboxylate ester group (-COOCH3). The trifluoroacetyl group is a type of acyl group that is often used in organic synthesis due to its reactivity. The oxazine ring is a heterocyclic compound that is found in many biologically active compounds. The carboxylate ester group is a common functional group in organic chemistry and biochemistry.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The trifluoroacetyl group could potentially be introduced using a trifluoroacetic anhydride1. The oxazine ring could be formed through a cyclization reaction, and the carboxylate ester group could be introduced through an esterification reaction. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure2. However, without specific data, it’s difficult to provide a detailed molecular structure analysis.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The trifluoroacetyl group is known to be reactive and could participate in various reactions3. The oxazine ring could potentially undergo ring-opening reactions. The carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. However, without specific data, it’s difficult to provide a detailed chemical reactions analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoroacetyl group could potentially increase the compound’s acidity4. The oxazine ring could influence the compound’s stability and reactivity. The carboxylate ester group could influence the compound’s solubility in different solvents. However, without specific data, it’s difficult to provide a detailed physical and chemical properties analysis.


Scientific Research Applications

Synthesis of β-Amino Acids Derivatives

Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate, a closely related compound, has been used as a starting material for the synthesis of derivatives of β-proline, nipecotic acid, and various carboxylic acids. This process involves alkylation and acylation reactions, showcasing the versatility of oxazine derivatives as precursors for complex amino acid synthesis (Tishkov, Reissig, & Ioffe, 2002).

Chemical Synthesis and Reactions

The compound has been explored in the context of synthesizing dihydro-1,3-oxazine derivatives and related substituted uracils. This includes the preparation of 6-methyl-1,3-oxazine-2,4(3H)-dione from ethyl acetoacetate, showcasing its utility in generating substituted uracils and acylated ureas (Ahmed, Lofthouse, & Shaw, 1976).

Trifluoroacetylation Reactions

Research has been conducted on trifluoroacetylation reactions using bis(trifluoroacetamide) reagents, which could be related to the functional group interactions of methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate. These studies highlight the methodology for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild conditions, resulting in volatile trifluoroacetamides suitable for gas chromatographic analysis (Donike, 1973).

Applications in Muscle Relaxants

The synthesis of acrylic acid derivatives by the aminomethinylation procedure has been investigated for potential muscle relaxing activity. This involves the reaction of s-triazine with methyl acetoacetate and piperidine, leading to the formation of acrylic acid derivatives (Kreutzberger & Kreutzberger, 1980).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Handling of this compound should be done with appropriate safety measures. However, without specific data, it’s difficult to provide a detailed safety and hazards analysis56.


Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. Its reactivity and functional groups suggest that it could have interesting biological or chemical properties. However, without specific data, it’s difficult to provide detailed future directions7.


properties

IUPAC Name

methyl 6-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-oxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO4/c1-15-7(14)12-2-3-16-5(4-12)6(13)8(9,10)11/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJIJMFHYPWKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCOC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate

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